![molecular formula C10H14N2OS B14236677 N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide CAS No. 552321-80-9](/img/structure/B14236677.png)
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and sulfanylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide typically involves the reaction of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反应分析
Types of Reactions
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted acetamides.
科学研究应用
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-[(4,6-dimethyl-2-oxopyridin-3-yl)methyl]acetamide
- N-[(4,6-dimethyl-2-thioxopyridin-3-yl)methyl]acetamide
- N-[(4,6-dimethyl-2-pyridinyl)methyl]acetamide
Uniqueness
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where such properties are desired .
属性
CAS 编号 |
552321-80-9 |
|---|---|
分子式 |
C10H14N2OS |
分子量 |
210.30 g/mol |
IUPAC 名称 |
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2OS/c1-6-4-7(2)12-10(14)9(6)5-11-8(3)13/h4H,5H2,1-3H3,(H,11,13)(H,12,14) |
InChI 键 |
WGOFUSZLDZYURY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=S)N1)CNC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


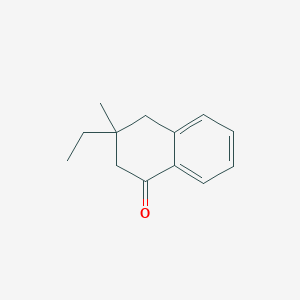
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
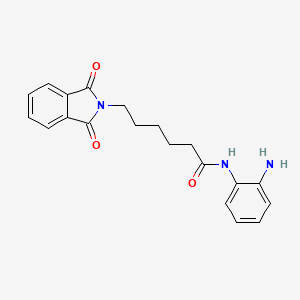
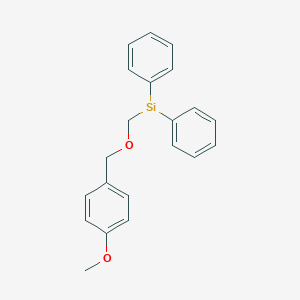
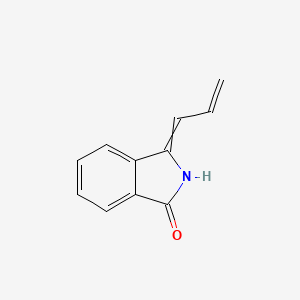

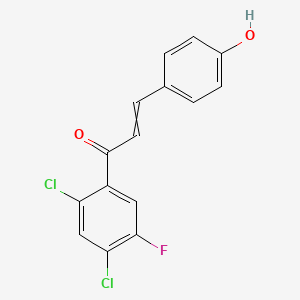

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)

